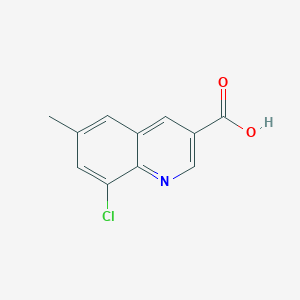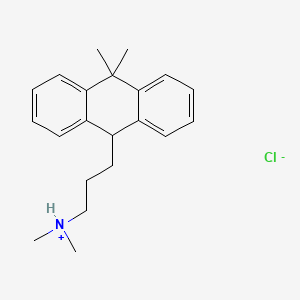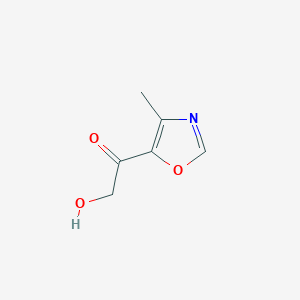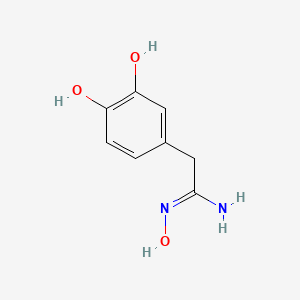
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide is an aromatic compound with a complex structure that includes fluorine, hydroxyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide can be synthesized through a multi-step process. One common method involves the nitration of 5-fluoro-2-hydroxy-acetophenone to produce 5-fluoro-2-hydroxy-3-nitroacetophenone . This intermediate can then be further reacted with appropriate reagents to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form an amino group, which may interact with biological targets through hydrogen bonding or electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-hydroxy-3-nitroacetophenone: An intermediate in the synthesis of 5-Fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H9FN2O4 |
|---|---|
Poids moléculaire |
276.22 g/mol |
Nom IUPAC |
5-fluoro-2-hydroxy-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O4/c14-8-4-5-12(17)11(6-8)13(18)15-9-2-1-3-10(7-9)16(19)20/h1-7,17H,(H,15,18) |
Clé InChI |
LKVUSGNOTHYDKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


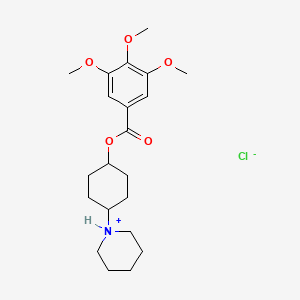
![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)
